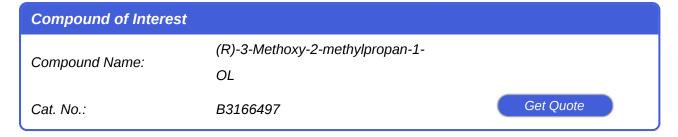


Literature review on (R)-3-Methoxy-2methylpropan-1-OL

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An In-depth Technical Guide to **(R)-3-Methoxy-2-methylpropan-1-OL** for Drug Development Professionals

Abstract

(R)-3-Methoxy-2-methylpropan-1-ol is a valuable chiral building block in modern organic synthesis, particularly relevant to the fields of pharmaceutical and fine chemical manufacturing. Its stereodefined structure, featuring a primary alcohol, a methoxy group, and a chiral center, makes it an important intermediate for constructing complex molecular architectures with precise stereochemical control. This technical guide provides a comprehensive review of its chemical properties, established synthetic routes, and its application as a precursor in asymmetric synthesis for drug development.

Physicochemical and Spectroscopic Data

(R)-3-Methoxy-2-methylpropan-1-ol is a chiral alcohol whose properties are well-defined, making it a reliable component in multi-step synthetic processes. While detailed experimental spectroscopic data is dispersed across various sources, the key physical properties are summarized below.

Table 1: Physicochemical Properties of (R)-3-Methoxy-2-methylpropan-1-ol



Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ O ₂	[1]
Molecular Weight	104.15 g/mol	[1]
CAS Number	911855-78-2	N/A
IUPAC Name	(2R)-3-methoxy-2- methylpropan-1-ol	[1]
Canonical SMILES	CINVALID-LINKCOC	N/A
InChI Key	VBZDXGATDYLXEZ- SCSAIBSYSA-N	N/A
XLogP3 (Predicted)	0.2	[1]
Topological Polar Surface Area	29.5 Ų	[1]
Hydrogen Bond Donor Count	1	N/A
Hydrogen Bond Acceptor Count	2	N/A

| Rotatable Bond Count | 2 | N/A |

Table 2: Predicted Spectroscopic Data



Туре	Description
¹ H NMR	Expected signals include a doublet for the C2-methyl group, a multiplet for the C2 proton, two distinct signals for the diastereotopic C1 protons (CH ₂ OH), a singlet for the methoxy group protons, and a signal for the C3 protons (CH ₂ O). The hydroxyl proton will appear as a broad singlet, exchangeable with D ₂ O.
¹³ C NMR	Expected signals include distinct carbons for the C2-methyl, C1 (hydroxymethyl), C2 (chiral center), C3 (methoxymethyl), and the methoxy group.

| IR Spectroscopy | A strong, broad absorption band is expected in the range of 3200-3600 cm $^{-1}$ corresponding to the O-H stretching of the primary alcohol. C-H stretching bands are expected around 2850-3000 cm $^{-1}$, and a prominent C-O stretching band for the ether and alcohol around 1050-1150 cm $^{-1}$. |

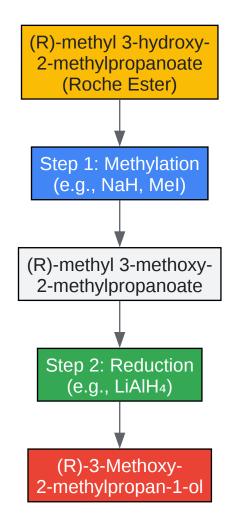
Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure **(R)-3-Methoxy-2-methylpropan-1-ol** is critical for its use in pharmaceutical development.[2] Three primary strategies are employed to achieve high enantiomeric purity: synthesis from the chiral pool, asymmetric reduction of a prochiral precursor, and kinetic resolution.

Chiral Pool Synthesis

This is the most direct and widely cited method, utilizing a readily available, enantiopure starting material. The most common precursor is (R)-methyl 3-hydroxy-2-methylpropanoate, also known as the "Roche ester," which is commercially available with high enantiomeric excess (ee).[2] The synthesis involves a two-step sequence: methylation of the hydroxyl group followed by reduction of the ester.





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Caption: Chiral pool synthesis of the target molecule.

Step 1: Methylation of (R)-methyl 3-hydroxy-2-methylpropanoate

- To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), a solution of (R)-methyl 3-hydroxy-2-methylpropanoate (1.0 eq.) in anhydrous THF is added dropwise.
- The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide.
- Methyl iodide (MeI, 1.5 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours.



- The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- The aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude (R)-methyl 3-methoxy-2-methylpropanoate.

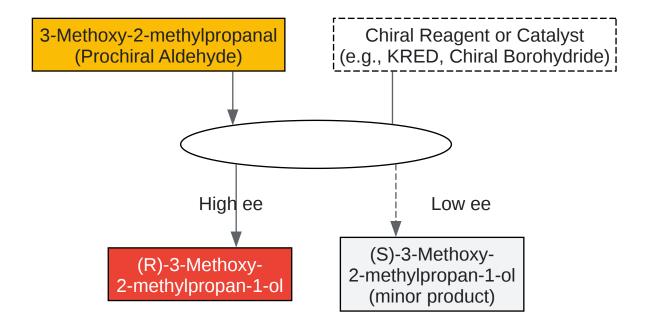
Step 2: Reduction of (R)-methyl 3-methoxy-2-methylpropanoate

- A solution of the crude ester from Step 1 (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2-4 hours.
- The reaction is quenched by the sequential, slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
- The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.
- The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford pure **(R)-3-Methoxy-2-methylpropan-1-ol**.

Asymmetric Reduction of a Prochiral Precursor

An alternative strategy involves the enantioselective reduction of the prochiral aldehyde, 3-methoxy-2-methylpropanal. This method utilizes a chiral reducing agent or a catalyst system to selectively produce the (R)-enantiomer. Biocatalysis using ketoreductases (KREDs) or chemical methods with chiral borohydrides are common approaches.[2][3]





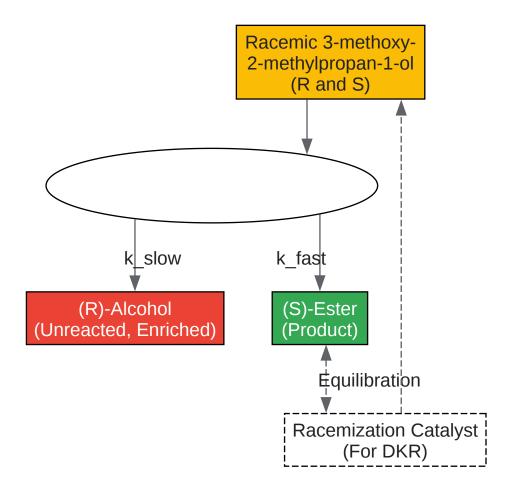
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Caption: Asymmetric reduction of a prochiral aldehyde.

(Dynamic) Kinetic Resolution

Kinetic resolution starts with a racemic mixture of 3-methoxy-2-methylpropan-1-ol. A chiral reagent or enzyme (e.g., a lipase) selectively reacts with one enantiomer (e.g., the S-enantiomer), leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. The maximum theoretical yield for the resolved alcohol is 50%. In dynamic kinetic resolution (DKR), a racemization catalyst is added to continuously convert the faster-reacting enantiomer back into the racemate, theoretically allowing for a yield of up to 100% of the desired product.





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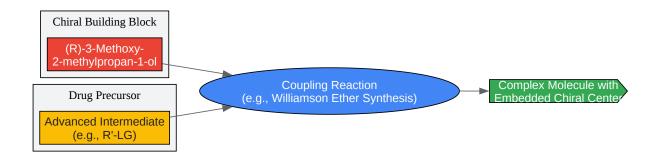
Caption: Kinetic resolution of the racemic alcohol.

Applications in Drug Development

As a chiral building block, **(R)-3-Methoxy-2-methylpropan-1-ol** serves as a versatile intermediate for introducing a specific stereocenter into a larger active pharmaceutical ingredient (API).[2] Its bifunctional nature (alcohol and ether) allows for various synthetic transformations. The primary alcohol can be converted into an aldehyde, a carboxylic acid, an ester, or a good leaving group for nucleophilic substitution, while the ether linkage is generally stable under many reaction conditions.

The incorporation of this fragment can significantly influence the pharmacological and pharmacokinetic properties of a drug molecule by ensuring the correct three-dimensional orientation required for binding to a biological target.





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Caption: Incorporation of the chiral block into a drug scaffold.

Safety and Handling

(R)-3-Methoxy-2-methylpropan-1-ol and its racemic mixture are classified as flammable liquids that can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Code	Description
H226	Flammable liquid and vapor
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Conclusion



(R)-3-Methoxy-2-methylpropan-1-ol is a foundational chiral intermediate whose value lies in its stereochemical purity and synthetic versatility. The most reliable synthetic access is through a chiral pool approach starting from the commercially available (R)-methyl 3-hydroxy-2-methylpropanoate. While other methods like asymmetric reduction and kinetic resolution provide viable alternatives, the chiral pool route remains highly efficient. For researchers and professionals in drug development, this compound offers a dependable method for introducing a key stereocenter, ultimately enabling the synthesis of complex and potent therapeutic agents.

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